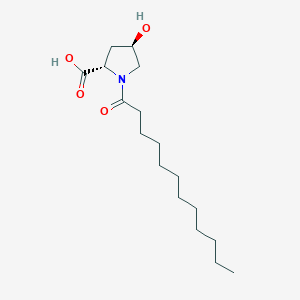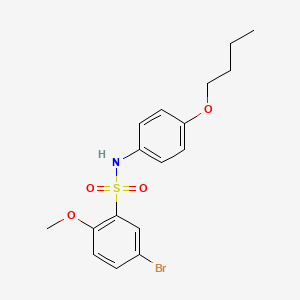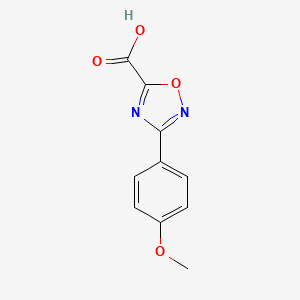
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-: is a compound with the molecular formula C17H31NO4 . It is a derivative of L-proline, a naturally occurring amino acid, and features a hydroxyl group and a dodecanoyl group attached to the proline ring. This compound is known for its unique structural properties, which include a five-membered ring, a carboxylic acid group, and a tertiary amide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- typically involves the following steps:
Starting Material: The synthesis begins with L-proline as the starting material.
Hydroxylation: The hydroxylation of L-proline is achieved using specific reagents and catalysts to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Hydroxylation: Utilizing large reactors and efficient catalysts to achieve the hydroxylation step.
Acylation in Bulk: Conducting the acylation reaction in large-scale reactors with precise control over temperature and reaction time to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical processes.
Pathways: It influences pathways related to protein synthesis, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- can be compared with other similar compounds, such as:
L-Proline: The parent compound, lacking the hydroxyl and dodecanoyl groups.
4-Hydroxyproline: Similar structure but without the dodecanoyl group.
N-Dodecanoylproline: Similar structure but without the hydroxyl group.
The uniqueness of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- lies in its combined structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H31NO4 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(2S,4R)-1-dodecanoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-14(19)12-15(18)17(21)22/h14-15,19H,2-13H2,1H3,(H,21,22)/t14-,15+/m1/s1 |
Clé InChI |
BWSWZBCSFZAYOB-CABCVRRESA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)



![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
![3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)

